![molecular formula C23H22ClN3O3S B2865290 1-(4-Chlorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203055-95-1](/img/structure/B2865290.png)
1-(4-Chlorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Chlorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Inhibition and Selectivity of Enzymes
Research into similar compounds, such as 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives, has shown potent inhibition of specific enzymes like phenylethanolamine N-methyltransferase (PNMT), with significant selectivity compared to other receptors, indicating potential therapeutic applications targeting enzyme regulation without affecting other pathways significantly (Grunewald et al., 1997).
Anticonvulsant Activity
A series of synthesized urea/thiourea derivatives, including similar sulfonyl compounds, have been screened for anticonvulsant activity. The chloro-substituted derivative, in particular, showed promising results as a protective compound against convulsions, highlighting the potential for the development of new anticonvulsant medications (Thakur et al., 2017).
Synthesis of Quinoline Derivatives
The facile synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives, involving compounds with structural similarities, has been explored for its antimicrobial activities. This synthesis pathway highlights the compound's utility in creating derivatives with potential biological applications (Elkholy & Morsy, 2006).
properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-19-11-8-17(9-12-19)16-25-23(28)26-20-13-10-18-5-4-14-27(22(18)15-20)31(29,30)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJCFEZIANAWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea |
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